molecular formula C21H23N5O4 B2484516 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878728-73-5

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2484516
CAS RN: 878728-73-5
M. Wt: 409.446
InChI Key: XQAISMRHWYORJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Forensic Toxicology

ADB-BUTINACA has been detected in forensic toxicology cases, particularly in Sweden. It was first discovered in a seizure in Sweden in 2019. Subsequently, it was reported in 13 routine forensic cases. Additionally, in January 2021, ADB-BUTINACA was detected in papers seized in Scottish prisons, with a rapid increase in prevalence (60.4% of tested papers between January and July 2021). The compound’s presence in forensic samples highlights its relevance for toxicological investigations .

Metabolism Studies

In vitro studies using human liver cells (HHeps) have identified 21 ADB-BUTINACA metabolites. Among these, 14 metabolites were detected in real-world case samples. Notably, metabolites B9 (hydroxylation at the n-butyl tail) and B16 (hydroxylation on the imidazole ring) are recommended as blood biomarkers, while metabolites B4 (dihydrodiol formation on the imidazole core), B9, and B16 are suitable urine biomarkers .

ADB-4en-PINACA Comparison

ADB-4en-PINACA, another SCRA, was discovered in Scottish prisons in December 2020. Unlike ADB-BUTINACA, its prevalence has remained low. In vitro studies with HHeps revealed 11 ADB-4en-PINACA metabolites. Notably, metabolites E3 (dihydrodiol formation at the tail) and E7 (hydroxylation on the connecting/head group) are suggested as urine biomarkers. ADB-BUTINACA and ADB-4en-PINACA exhibit similar potency to MDMB-4en-PINACA .

Third SCRA: ADB-HEXINACA

Interestingly, a third SCRA, ADB-HEXINACA, was also detected in prison samples and warrants further investigation .

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-6-30-16-10-8-7-9-15(16)25-12(2)11-24-17-18(22-20(24)25)23(5)21(29)26(19(17)28)13(3)14(4)27/h7-11,13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAISMRHWYORJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.